Structurally Verified Precursor to the Tioxazafen Pharmacophore: No Isomeric Ambiguity
The target compound is the direct Suzuki-coupling precursor to 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (tioxazafen), the active pharmaceutical ingredient in Monsanto's NemaStrike™ seed treatment. The exact 3-(4-boronophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole substitution pattern is verified by IUPAC name and SMILES notation [4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid . Using the 5-phenyl analog, [4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid, would produce a different oxadiazole core not matching the tioxazafen structure [1].
| Evidence Dimension | Structural identity of the oxadiazole 5-substituent required for tioxazafen synthesis |
|---|---|
| Target Compound Data | 5-(Thiophen-2-yl)-1,2,4-oxadiazole (thienyl group); IUPAC: [4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole analog: [4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid; yields a different 3,5-disubstituted oxadiazole isomer |
| Quantified Difference | Structural divergence: thienyl vs. phenyl at the 5-position; products are regioisomeric and not pharmacologically interchangeable |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES, and CAS registry comparison |
Why This Matters
For researchers synthesizing tioxazafen or its analogs, using the correct thienyl-substituted building block eliminates the risk of generating an inactive regioisomer, saving synthetic effort and procurement cost.
- [1] Wikipedia. Tioxazafen. Structure: 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole. View Source
